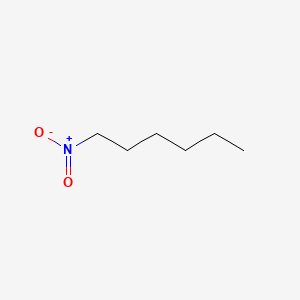
1,2-二氢萘
描述
1,2-Dihydronaphthalene is a bicyclic hydrocarbon that resembles naphthalene but shows partial unsaturation in one of its rings . It is a colorless to yellowish liquid . Its derivatives find wide applications in natural compounds of therapeutic interest .
Synthesis Analysis
The synthesis of 1,2-Dihydronaphthalene involves various methods. One of the methods includes the use of selenium-mediated rearrangements and cyclisations . Another method involves the catalytic synthesis of substituted 1,2-dihydronaphthalenes via metalloradical activation . Traditional synthetic approaches to these compounds have been reported, among them the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents is one of the most useful and convenient methods .
Molecular Structure Analysis
The molecular formula of 1,2-Dihydronaphthalene is C10H10 . It has a molecular weight of 130.19 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1,2-Dihydronaphthalene can undergo oxidation reactions. For instance, Chloroperoxidase from Caldariomyces fumago catalyses the oxidation of 1,2-dihydronaphthalene . It also reacts with Hydroxyl Radicals .
Physical And Chemical Properties Analysis
1,2-Dihydronaphthalene has a boiling point of 204.9±15.0 °C at 760 mmHg and a melting point of -8 °C . It has a density of 0.997 g/mL at 25 °C . The compound is also characterized by a refractive index of n20/D 1.582 .
科学研究应用
合成应用: 1,2-二氢萘在合成化学中至关重要。例如,它用于通过氧化 N-杂环卡宾催化进行分子的不对称选择性合成,生成醇、酰胺和环氧化合物等化合物 (Perveen 等人,2017)。此外,它通过在铜催化剂存在下涉及 2-(炔基)苯甲醛和醇的反应合成 (Umeda 等人,2022)。
热力学性质: 1,2-二氢萘的热力学性质,如标准摩尔熵、焓和吉布斯自由能,是人们感兴趣的。值得注意的是,1,2-二氢萘在高于 480 K 的温度下会发生显着分解,影响其临界温度、压力和密度 (Chirico & Steele,2008)。
光谱学和光化学: 该分子的光谱性质得到了广泛的研究。例如,质子共振光谱表明 1,2-二氢萘及其衍生物处于动态平衡中,1-位上的取代基优先存在于“伪轴向” (Cook 等人,1969)。此外,对 1,2-二氢萘的光化学开环和光氧化反应的研究极大地促进了人们对其光化学行为的理解 (Tomasello 等人,2008),(Tóth 等人,1997)。
热解和热裂解: 1,2-二氢萘的液相热解已得到研究,重点是产物分布及其与基于自由基方案的计算的一致性 (Allen & Gavalas,1983)。
天体物理意义: 在天体物理学中,研究表明 1,2-二氢萘可以在星际介质中 H2 的形成中发挥作用,这个过程涉及多环芳烃 (PAH) 阳离子的氢化 (Vala 等人,2009)。
作用机制
Target of Action
The primary targets of 1,2-Dihydronaphthalene are naphthalene 1,2-dioxygenase subunit alpha and naphthalene 1,2-dioxygenase subunit beta . These enzymes are part of the naphthalene dioxygenase (NDO) multicomponent enzyme system .
Mode of Action
1,2-Dihydronaphthalene interacts with its targets, the naphthalene 1,2-dioxygenase subunits, to initiate the degradation of naphthalene . The enzyme naphthalene 1,2-dioxygenase catalyzes the incorporation of both atoms of molecular oxygen into naphthalene to form cis-naphthalene dihydrodiol .
Biochemical Pathways
The interaction of 1,2-Dihydronaphthalene with its targets affects the naphthalene degradation pathway . This pathway involves the dioxygenation of naphthalene to form cis-naphthalene dihydrodiol . The pathway also includes the formation of naphthalene as part of the degradation of 1,2-dihydronaphthalene .
Pharmacokinetics
The molecular weight of 1301864 g/mol and its chemical structure suggest that it may have certain bioavailability characteristics.
Result of Action
The result of the action of 1,2-Dihydronaphthalene is the transformation of naphthalene into cis-naphthalene dihydrodiol . This transformation is a crucial step in the degradation of naphthalene, an environmentally prevalent polycyclic aromatic hydrocarbon .
Action Environment
The action of 1,2-Dihydronaphthalene can be influenced by environmental factors. For instance, the activity of the naphthalene 1,2-dioxygenase enzyme can be induced in the presence of certain substrates, such as m-xylene . Additionally, the stability and efficacy of 1,2-Dihydronaphthalene may be affected by factors such as temperature and pH .
安全和危害
1,2-Dihydronaphthalene is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .
生化分析
Biochemical Properties
1,2-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with enzymes such as naphthalene 1,2-dioxygenase, which catalyzes the initial dioxygenation of 1,2-Dihydronaphthalene to form cis-1,2-dihydroxy-1,2-dihydronaphthalene . This enzyme is part of a multicomponent system that includes a reductase and a ferredoxin, facilitating the transfer of electrons required for the dioxygenation process. The interaction between 1,2-Dihydronaphthalene and naphthalene 1,2-dioxygenase is crucial for the degradation of polycyclic aromatic hydrocarbons in the environment.
Cellular Effects
1,2-Dihydronaphthalene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a substrate for enzymes involved in the oxidative metabolism of aromatic compounds. The product of its dioxygenation, cis-1,2-dihydroxy-1,2-dihydronaphthalene, can further undergo enzymatic transformations that impact cellular functions . These transformations can lead to the formation of reactive intermediates that may affect cell viability and function.
Molecular Mechanism
The molecular mechanism of 1,2-Dihydronaphthalene involves its interaction with naphthalene 1,2-dioxygenase, which contains a mononuclear non-heme iron (II) complex at its active site. The enzyme uses dioxygen and electrons from NADH to catalyze the cis-dihydroxylation of 1,2-Dihydronaphthalene . This reaction proceeds through the formation of a peroxo-iron (III) intermediate, which facilitates the incorporation of oxygen atoms into the aromatic ring. The resulting cis-dihydrodiol product can undergo further enzymatic reactions, leading to various metabolic intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dihydronaphthalene can change over time due to its stability and degradation. Studies have shown that 1,2-Dihydronaphthalene is relatively stable under standard laboratory conditions, but it can undergo oxidative degradation when exposed to light and oxygen . Long-term exposure to 1,2-Dihydronaphthalene in in vitro and in vivo studies has demonstrated its potential to form reactive intermediates that may impact cellular functions and viability.
Dosage Effects in Animal Models
The effects of 1,2-Dihydronaphthalene vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Studies in animal models have shown that high doses of 1,2-Dihydronaphthalene can cause liver and kidney toxicity, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
1,2-Dihydronaphthalene is involved in metabolic pathways that include its initial dioxygenation by naphthalene 1,2-dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene . This intermediate can undergo further enzymatic reactions, including dehydrogenation and ring cleavage, leading to the formation of various metabolites. These metabolic pathways are essential for the biodegradation of polycyclic aromatic hydrocarbons in the environment.
Transport and Distribution
Within cells and tissues, 1,2-Dihydronaphthalene is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes and accumulate in lipid-rich compartments due to its hydrophobic nature . The distribution of 1,2-Dihydronaphthalene within cells can influence its metabolic fate and the formation of reactive intermediates.
Subcellular Localization
1,2-Dihydronaphthalene is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its localization is influenced by its hydrophobic properties and interactions with cellular membranes. The subcellular distribution of 1,2-Dihydronaphthalene can affect its activity and the formation of metabolic intermediates that may impact cellular functions.
属性
IUPAC Name |
1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWROAQVVDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858713 | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, faintly yellow-green, liquid; [MSDSonline] | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.28 [mmHg] | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
447-53-0, 29828-28-2 | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029828282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDRONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C765E5F653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















